molecular formula C9H8O5 B1316999 2-Hydroxy-4-(methoxycarbonyl)benzoic acid CAS No. 29602-00-4

2-Hydroxy-4-(methoxycarbonyl)benzoic acid

Cat. No. B1316999
CAS RN: 29602-00-4
M. Wt: 196.16 g/mol
InChI Key: GZKDVWHMQIMEQU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C9H8O5 and a molecular weight of 196.16 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-4-(methoxycarbonyl)benzoic acid is 1S/C9H8O5/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,10H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

2-Hydroxy-4-(methoxycarbonyl)benzoic acid has a predicted boiling point of 394.8±32.0 °C and a predicted density of 1.418±0.06 g/cm3 . Its pKa is predicted to be 2.54±0.10 .

Scientific Research Applications

Organic Synthesis and Material Science

In the realm of organic synthesis and material science, research has indicated that derivatives of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid are pivotal in the development of advanced materials and chemicals. For instance, studies have focused on the synthesis and characterization of novel compounds derived from 2-Hydroxy-4-(methoxycarbonyl)benzoic acid for applications in pharmaceuticals and as intermediates in organic synthesis. These derivatives are explored for their potential in creating more efficient and targeted drugs, as well as materials with unique properties for industrial applications. The research in this area underscores the compound's versatility and potential as a building block in organic chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Science

From an environmental science perspective, 2-Hydroxy-4-(methoxycarbonyl)benzoic acid and its derivatives have been examined for their role in biodegradation processes, particularly in the breakdown of polycyclic aromatic hydrocarbons (PAHs). Research indicates that certain microbial pathways can utilize derivatives of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid in the bioremediation of contaminated sites. These studies highlight the potential environmental benefits of leveraging such compounds in mitigating pollution and restoring ecosystems affected by industrial waste (Haritash & Kaushik, 2009).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

properties

IUPAC Name

2-hydroxy-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKDVWHMQIMEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571095
Record name 2-Hydroxy-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(methoxycarbonyl)benzoic acid

CAS RN

29602-00-4
Record name 2-Hydroxy-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SF Giardina, DS Werner, M Pingle… - Journal of Medicinal …, 2020 - ACS Publications
β-Tryptase, a homotetrameric serine protease, has four identical active sites facing a central pore, presenting an optimized setting for the rational design of bivalent inhibitors that bridge …
Number of citations: 28 pubs.acs.org

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